9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide
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Overview
Description
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide is a chemical compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by its unique structure, which includes an acetyl group, a dimethylamino group, and a sulfonamide group attached to the thioxanthene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide typically involves multiple steps. One common method starts with the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This intermediate is then subjected to a condensation reaction, followed by an amine exchange to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioxanthene derivatives with different functional groups.
Scientific Research Applications
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use as an antipsychotic agent, similar to other thioxanthenes.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide involves its interaction with various molecular targets. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors. This broad receptor activity contributes to its potential therapeutic effects, such as antipsychotic, anxiolytic, and anti-depressive properties .
Comparison with Similar Compounds
Similar Compounds
Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.
Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.
Flupenthixol: A thioxanthene derivative used in the treatment of schizophrenia.
Properties
Molecular Formula |
C17H17NO3S2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
9-acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C17H17NO3S2/c1-11(19)17-13-6-4-5-7-15(13)22-16-9-8-12(10-14(16)17)23(20,21)18(2)3/h4-10,17H,1-3H3 |
InChI Key |
NLMLEQUSGRGRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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